molecular formula C10H11NO5 B6338571 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone CAS No. 857565-71-0

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone

Cat. No. B6338571
CAS RN: 857565-71-0
M. Wt: 225.20 g/mol
InChI Key: SLMBURGYPGSXJL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 and is a solid at room temperature . The IUPAC name for this compound is 1-(3,4-dimethoxy-2-nitrophenyl)ethanone .


Molecular Structure Analysis

The InChI code for 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is 1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3 . This indicates that the molecule consists of a phenyl ring substituted with two methoxy groups and one nitro group, and an ethanone group .


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a solid at room temperature . It has a molecular weight of 225.2 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Solid-Liquid Phase Equilibrium

Research on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones in solvents like methanol and n-propanol has provided valuable data for separating mixtures of these compounds. The study employed the NRTL model to correlate solubility data, which is crucial for understanding the crystallization behaviors of such compounds under various temperatures (Li et al., 2019).

Photochemical Reactivity

A detailed photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, which is structurally similar to 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone, revealed insights into its reactivity under different conditions. This research aids in understanding the photodegradation mechanisms of lignin and related compounds (Castellan et al., 1990).

Synthesis and Reactivity

Studies on the synthesis and reactivity of related compounds, such as N′-[1-(4-Nitrophenyl)ethylidene]acetohydrazide, provide a foundation for developing new synthetic routes and understanding the chemical behavior of nitrophenyl ethanones. Such research can lead to the development of novel compounds with potential applications in various fields (Yu-Feng Li et al., 2008).

Lignin Degradation Mechanisms

Investigations into the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by enzymes like laccase from Coriolus versicolor have provided insights into the biological breakdown of lignin and related aromatic compounds. This research has implications for understanding the natural degradation processes and developing biotechnological applications for lignin valorization (Kawai et al., 1988).

Safety and Hazards

This compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3,4-dimethoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBURGYPGSXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677411
Record name 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone

CAS RN

857565-71-0
Record name 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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